2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid is an organic compound with a complex structure It features a benzyloxycarbonyl group, a methylamino group, and a cyclopentylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the introduction of the cyclopentylacetic acid moiety through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to participate in selective reactions without interference from other functional groups. The cyclopentylacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid: This compound has a similar structure but with a different acetic acid moiety.
Methyl 2-(((Benzyloxy)carbonyl)amino)benzoate: Another compound with a benzyloxycarbonyl group but a different core structure.
Uniqueness
2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid is unique due to its specific combination of functional groups and its cyclopentylacetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and to interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-cyclopentyl-2-[methyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-17(14(15(18)19)13-9-5-6-10-13)16(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19) |
InChI Key |
SAQMJYWIEHSMLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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